molecular formula C6H8O4 B2888271 Tetrahydro-5-oxo-3-furanacetic acid CAS No. 5807-39-6

Tetrahydro-5-oxo-3-furanacetic acid

Cat. No.: B2888271
CAS No.: 5807-39-6
M. Wt: 144.126
InChI Key: OLUFKMOMLQRPFO-UHFFFAOYSA-N
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Description

Tetrahydro-5-oxo-3-furanacetic acid is a chemical compound with the molecular formula C6H8O4 . It has an average mass of 144.125 Da and a monoisotopic mass of 144.042252 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.13 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Bioorthogonal Labeling for Super-Resolution Microscopy

Bioorthogonal labeling with tetrazine-dyes, incorporating noncanonical amino acids into proteins through genetic code expansion technology, has been explored for super-resolution microscopy. This method, leveraging the Diels-Alder reaction, allows for high signal-to-noise ratio imaging at the single-molecule level, suitable for both fixed and living cells. The cell permeability differences of tetrazine-dyes facilitate specific intra- and extracellular protein labeling, enhancing the capabilities for highly sensitive fluorescence imaging experiments (Beliu et al., 2019).

Advanced Materials for Explosives

Research on 3,4-di(nitramino)furazan (DNAF) highlighted the synthesis of highly energetic materials with promising detonation performance. By stabilizing DNAF through the preparation of corresponding nitrogen-rich salts, researchers developed compounds with significant explosive capabilities, showcasing the potential of furazan-based materials in applications requiring high energy density (Tang et al., 2015).

Fluorescent Indicators for Cytosolic Calcium

The development of fluorescent indicators for measuring cytosolic free Ca2+ based on rhodamine and fluorescein chromophores represents another application. These indicators, by binding to Ca2+, enable the visualization of high [Ca2+] levels in cells, facilitating research in cellular biology and biochemistry (Minta et al., 1989).

Biotransformation to Bio-based Platform Chemicals

The whole-cell biotransformation of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA) showcases the conversion of bio-derived compounds into valuable platform chemicals. Utilizing the oxidoreductase from Cupriavidus basilensis HMF14 in Pseudomonas putida S12, this process yields FDCA efficiently, highlighting the role of bio-catalysis in producing 'green' substitutes for petrochemical-derived products (Koopman et al., 2010).

Properties

IUPAC Name

2-(5-oxooxolan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)1-4-2-6(9)10-3-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUFKMOMLQRPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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